molecular formula C24H15Cl2N5OS B402962 (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B402962
M. Wt: 492.4g/mol
InChI Key: DGZGJLRXMDFDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyrazolone core, and dichlorophenyl and phenyl substituents, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole and pyrazolone moieties.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar in terms of aromatic rings but differs in functional groups and overall structure.

Uniqueness

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of thiazole, pyrazolone, and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H15Cl2N5OS

Molecular Weight

492.4g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H15Cl2N5OS/c25-17-11-12-18(26)19(13-17)28-29-22-21(16-9-5-2-6-10-16)30-31(23(22)32)24-27-20(14-33-24)15-7-3-1-4-8-15/h1-14,30H

InChI Key

DGZGJLRXMDFDFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=C(C=CC(=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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